molecular formula C7H6N2O3 B147303 4-Nitrobenzamide CAS No. 619-80-7

4-Nitrobenzamide

Cat. No.: B147303
CAS No.: 619-80-7
M. Wt: 166.13 g/mol
InChI Key: ZESWUEBPRPGMTP-UHFFFAOYSA-N
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Description

4-Nitrobenzamide is an organic compound with the molecular formula C7H6N2O3. It is a derivative of benzamide, where a nitro group is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzamide can be synthesized through the reaction of 4-nitrobenzoic acid with ammonia. The reaction typically occurs in the presence of catalysts such as tetrabutoxytitanium and boric acid, with the addition of polyethylene glycol (PEG-400) to enhance catalytic activity. The reaction is carried out in solvents like trichlorobenzene or a mixture of trichlorobenzene and o-xylene at temperatures ranging from 160 to 185°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the direct condensation of 4-nitrobenzoic acid with ammonia under controlled conditions to ensure high yield and purity. The use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth has been reported to improve the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Amidation: The compound can be formed through the amidation of 4-nitrobenzoic acid with ammonia.

Common Reagents and Conditions:

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical.

    Amidation: Catalysts like tetrabutoxytitanium and boric acid, with PEG-400, in solvents like trichlorobenzene.

Major Products:

    Reduction: 4-Aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Amidation: this compound itself.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of 4-nitrobenzamide derivatives. For instance, a series of 4-nitro-N-phenylbenzamides were synthesized and tested for their efficacy in the maximal electroshock-induced seizure (MES) test. Notably, compounds like N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showed promising results, being three times more active than traditional anticonvulsants such as phenytoin .

Antidiabetic Activity
Another area of interest is the antidiabetic activity of this compound derivatives. A study synthesized various N-(alkyl/aryl)-4-nitrobenzamide derivatives, which were evaluated for their ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism. Compounds demonstrated significant inhibitory effects, indicating potential for managing type 2 diabetes .

Antimicrobial Applications

Synthesis of Antimicrobial Derivatives
The synthesis of new this compound derivatives has been explored for their antimicrobial properties. Research indicated that certain derivatives exhibited strong antimicrobial activity against various pathogens. Compounds such as 3a and 3a1 were identified as particularly potent, warranting further investigation as potential antimicrobial agents .

Material Science Applications

Intermediate in Dye Production
this compound serves as a crucial intermediate in the synthesis of light-resistant azo pigments and dyes. It is produced from 4-nitrobenzoic acid through a condensation reaction with ammonia, which simplifies the production process while enhancing yield . This application is vital for developing durable materials used in textiles and coatings.

Case Study: Anticonvulsant Activity

Compound NameED50 (μmol/kg)TD50 (μmol/kg)Protective Index
N-(2,6-dimethylphenyl)-4-nitrobenzamide31.8166.95.2
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide90.31,06811.8

Case Study: Antidiabetic Activity

Compound Nameα-Glucosidase Inhibition (%)
N-(alkyl/aryl)-4-nitrobenzamide DerivativeVaries by compound (specific data available upon request)

Mechanism of Action

The mechanism of action of 4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antibacterial activity, it may interfere with bacterial cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its nitro group, which imparts specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

4-Nitrobenzamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties of this compound and its derivatives, focusing on their antimicrobial, antidiabetic, and potential anticancer activities. The information is drawn from various studies and research findings.

Chemical Structure and Properties

This compound (C7_7H6_6N2_2O3_3) features a nitro group (-NO2_2) attached to a benzamide structure. This configuration contributes to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit notable antimicrobial properties. A study synthesized several derivatives and evaluated their efficacy against various microbial strains. The findings are summarized in the following table:

CompoundMicrobial StrainActivity (Zone of Inhibition in mm)
This compoundE. coli15
VG1Staphylococcus aureus18
VG2Pseudomonas aeruginosa20
3aE. coli22
3a1Staphylococcus aureus25

Key Findings:

  • Compounds 3a and 3a1 were identified as the most potent antimicrobial agents among the synthesized derivatives, showing significant inhibition against both Gram-positive and Gram-negative bacteria .
  • The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Antidiabetic Activity

Recent studies have explored the potential of this compound derivatives as antidiabetic agents. A series of N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and tested for their inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate metabolism.

In Vitro Antidiabetic Activity

The following table summarizes the antidiabetic activity of selected derivatives:

Compoundα-Glucosidase Inhibition (%)IC50_{50} (µM)
5o (2-CH3_3-5-NO2_2)85%12
5a70%25
5b60%30

Key Findings:

  • Compound 5o was identified as the most effective inhibitor, with a strong correlation between its structural features (electron-donating and withdrawing groups) and its activity .
  • Molecular docking studies indicated that these compounds form stable interactions with the active sites of α-glucosidase, suggesting a potential for further development into therapeutic agents for diabetes management.

Anticancer Potential

While less explored compared to its antimicrobial and antidiabetic activities, preliminary studies suggest that this compound may also possess anticancer properties. Benzamide derivatives have been noted for their ability to inhibit cancer cell proliferation in various cancer types.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of selected nitrobenzamide derivatives on human cancer cell lines. The results are summarized below:

CompoundCancer Cell LineIC50_{50} (µM)
VG1HeLa15
VG2MCF-718
VG3A54920

Key Findings:

  • Compounds exhibited significant cytotoxicity against cancer cell lines, indicating their potential as leads for further anticancer drug development .
  • The mechanism of action may involve apoptosis induction and cell cycle arrest, warranting further investigation into their pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-nitrobenzamide derivatives, and how can their purity be optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via acylation reactions. For example, N-(3-chlorophenethyl)-4-nitrobenzamide is prepared by reacting 2-(3-chlorophenyl)ethylamine with 4-nitrobenzoyl chloride under mild conditions (room temperature, DMSO solvent) . To optimize purity, column chromatography (using chloroform/diethyl ether/hexane mixtures) and recrystallization are recommended. Purity validation via HPLC and melting point determination (e.g., 147–149°C for the above derivative) ensures consistency .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.40–8.33 ppm) and carbonyl groups (δ 165.05 ppm) .
  • UV-Vis Spectroscopy : Identifies π→π* transitions (e.g., λmax at 239 nm and 290 nm in methanol) .
  • Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]+ at m/z 305.0683) and fragmentation pathways .

Q. Why are this compound derivatives of interest in pharmacological research?

  • Methodological Answer : The nitro group enhances bioactivity, enabling applications as neurokinin-2 antagonists (e.g., SR 48,968 derivatives) and antitumor agents . Researchers should evaluate structure-activity relationships (SAR) by modifying substituents (e.g., chlorine or fluorophenyl groups) to optimize receptor binding .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., amide bond rotation) or impurities. Use variable-temperature NMR to distinguish conformational exchange from impurities. For example, broadening of NH proton signals (δ 8.95 ppm in DMSO-d6) at elevated temperatures indicates rotational barriers . Cross-validate with X-ray crystallography (e.g., SHELX refinement) for unambiguous bond-length verification .

Q. What strategies mitigate by-products (e.g., hydroxylamines) during catalytic hydrogenation of nitro groups in this compound derivatives?

  • Methodological Answer : Gold nanoparticles (Au/TiO2 catalysts) achieve >98% selectivity for amine products while minimizing hydroxylamine by-products. Key parameters include:

  • Pressure : 5–10 bar H₂.
  • Solvent : Ethanol/water mixtures reduce side reactions.
  • Temperature : 50–70°C balances kinetics and selectivity .

Q. How do fragmentation pathways in mass spectrometry inform the stability of this compound derivatives?

  • Methodological Answer : ESI-MS/MS reveals two primary pathways:

  • Pathway 1 : Amide bond cleavage generates (4-nitrobenzylidyne)oxonium (m/z 150) and 2-(3-chlorophenyl)ethan-1-ylium (m/z 139) ions.
  • Pathway 2 : σ-bond cleavage produces 4-nitrobenzamidic cation (m/z 167) .
    • Stability is influenced by resonance in nitroaryl fragments and radical rearrangements (e.g., NO• loss at m/z 120) .

Q. What computational methods predict the metabolic stability of this compound-based drug candidates?

  • Methodological Answer : Use density functional theory (DFT) to model nitro group reduction energetics and cytochrome P450 interactions. QSAR models incorporating logP (lipophilicity) and Hammett σ values (electron-withdrawing effects) correlate with metabolic half-lives .

Properties

IUPAC Name

4-nitrobenzamide
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InChI

InChI=1S/C7H6N2O3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,(H2,8,10)
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InChI Key

ZESWUEBPRPGMTP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)N)[N+](=O)[O-]
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Molecular Formula

C7H6N2O3
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DSSTOX Substance ID

DTXSID8022086
Record name 4-Nitrobenzamide
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Molecular Weight

166.13 g/mol
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Physical Description

P-nitrobenzamide is a white powder. (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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CAS No.

619-80-7
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Melting Point

394 to 399 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A mixture of nitrocarboxylic acid (NB-2 or NB-3; 1.2 equivalents), amine (A13, A14 or A16; 1.1 equivalents), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.2 equivalents), and 1-hydroxybenzotriazole hydrate (1.2 equivalents) in DMF (0.79 M) was stirred at room temperature for 4 hours. The mixture was diluted with dichloromethane (100 mL) and washed with aqueous saturated sodium bicarbonate solution (50 mL). The aqueous layer was re-extracted with dichloromethane (2×50 mL) and the combined organic solution was dried (Na2SO4), filtered and evaporated under reduced pressure. The crude mixture was purified on silica gel column to provide the 4-nitrobenzamide (NB-2-A13, NB-2-A14 or NB-3-A16).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

83.5 g (0.5 mol) of 4-nitrobenzoic acid, 33.0 g (0.55 mol) of urea and 0.5 g of phosphorous acid are heated in 250 ml of o-chlorotoluene with stirring at from 150° to 157° C. for 8 h. After cooling to 25° C. the solid is filtered off with suction and washed with 50 ml of o-chlorotoluene. The filter cake is introduced into 250 ml of water, the mixture is adjusted to a pH of 12 using aqueous sodium hydroxide solution, and is subjected to steam distillation. Subsequently the solid is filtered off with suction and dried at 100° C. 74.9 g of 4-nitrobenzamide are obtained having a melting point of from 194 to 195° C. This corresponds to a yield of 90.3% of theory. By acidification of the aqueous mother liquor to pH 2, 3.4 g of 4-nitrobenzoic acid (4.1% of theory) are obtained which can be employed again in a subsequent batch.
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Yield
90.3%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Nitrobenzamide
4-Nitrobenzamide
4-Nitrobenzamide
4-Nitrobenzamide
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4-Nitrobenzamide

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